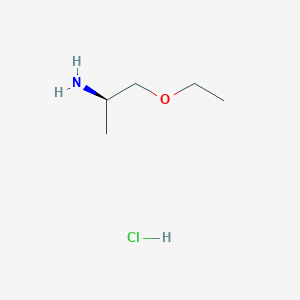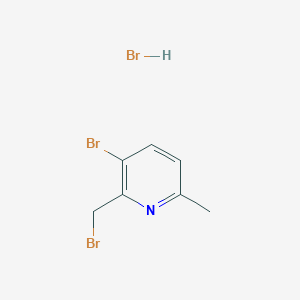
1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is a compound with a complex structure, incorporating features of several chemical groups. Its pyrazole ring, substituted with both a benzyloxy and a fluorophenyl group, lends it unique properties that make it of particular interest in various fields of research and industry.
Métodos De Preparación
The synthesis of this compound involves a multi-step process:
Starting Materials
: The synthesis begins with appropriate precursors for each segment of the molecule—typically benzyl bromide, 4-fluorobenzaldehyde, and hydrazine for the pyrazole ring.
Reaction Conditions
: The formation of the pyrazole ring is carried out under controlled conditions, often requiring a base like potassium carbonate and a solvent such as ethanol. The benzyloxy group is introduced through nucleophilic substitution, while the 4-fluorophenyl group is incorporated using electrophilic aromatic substitution.
Industrial Production
: Scaling up involves optimizing these reactions to ensure high yield and purity. This might include the use of catalysts to speed up reactions and more advanced techniques like continuous flow chemistry for better efficiency.
Análisis De Reacciones Químicas
1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone can undergo various reactions:
Oxidation
: The benzyloxy group can be oxidized to a corresponding benzaldehyde or benzoic acid derivative under strong oxidizing conditions like potassium permanganate in acidic medium.
Reduction
: The carbonyl group in the ethanone segment can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution
: The fluorophenyl ring can participate in nucleophilic aromatic substitution, especially in the presence of strong bases.
Common Reagents and Conditions
: Typical reagents include oxidizing agents like KMnO₄, reducing agents like NaBH₄, and bases like K₂CO₃.
Aplicaciones Científicas De Investigación
This compound finds use in a range of applications:
Chemistry
: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
: Its structural elements make it a candidate for exploring interactions with biological macromolecules, such as enzymes and receptors.
Medicine
: Research may focus on its potential as a lead compound in drug discovery, targeting conditions where modulation of biological pathways by pyrazole derivatives shows promise.
Industry
: It can be used as a specialty chemical in various industrial processes requiring specific functional group reactivity.
Mecanismo De Acción
The effects of 1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone are mediated through interactions with specific molecular targets. These include enzymes that catalyze reactions involving carbonyl groups and receptors that may recognize the pyrazole ring. The fluorophenyl group can participate in pi-stacking interactions, further influencing the compound's activity.
Comparación Con Compuestos Similares
When compared to other pyrazole derivatives:
Structural Uniqueness
: The combination of benzyloxy, fluorophenyl, and ethanone groups in one molecule is relatively uncommon, giving it unique properties.
Functional Comparison
: Similar compounds might include 1-(4-(benzyloxy)-1H-pyrazol-3-yl)ethanone and 1-(4-(4-fluorophenyl)-1H-pyrazol-3-yl)piperazine, but neither offers the complete profile of substituents found in 1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone.
Application Differences
: While similar compounds also find use in drug discovery and industrial applications, the presence of a piperazine ring in this compound expands its potential interactions and applications.
Propiedades
IUPAC Name |
1-[4-[1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carbonyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-17(29)26-11-13-27(14-12-26)23(30)22-21(31-16-18-5-3-2-4-6-18)15-28(25-22)20-9-7-19(24)8-10-20/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWTXMFSJJTSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B2479227.png)
![3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2479228.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2479230.png)





![1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine](/img/structure/B2479241.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2479245.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2479246.png)

![2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2479250.png)
